An In-depth Technical Guide to EDTA-Triethyl Ester: Structure, Properties, and Applications in Scientific Research
An In-depth Technical Guide to EDTA-Triethyl Ester: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethylenediaminetetraacetic acid triethyl ester (EDTA-triethyl ester), a partially esterified derivative of the well-known chelating agent, EDTA. By modifying the carboxyl groups, EDTA-triethyl ester exhibits unique properties, particularly increased lipophilicity, which opens new avenues for its application in drug development, diagnostics, and various research fields where modulation of metal ion activity in non-aqueous environments is crucial. This document will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization.
Introduction to EDTA-Triethyl Ester: A Lipophilic Chelator
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, renowned for its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[1][2] This property has made it indispensable in numerous industrial and medical applications, from preventing metal-catalyzed degradation in pharmaceutical formulations to treating heavy metal poisoning.[2][3]
EDTA-triethyl ester, as its name suggests, is a derivative of EDTA where three of the four carboxylic acid groups have been converted to ethyl esters. This structural modification significantly alters the molecule's overall polarity, rendering it more soluble in organic solvents and enabling it to traverse lipid membranes more readily than its highly polar parent compound. This increased lipophilicity is the cornerstone of its unique applications, particularly in biological systems and non-aqueous chemical reactions.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of EDTA-triethyl ester is paramount for its successful application in research and development.
Chemical Structure and Identification
The molecular structure of EDTA-triethyl ester consists of an ethylenediamine backbone with two nitrogen atoms. One nitrogen atom is substituted with two carboxymethyl ethyl ester groups, while the other is substituted with one carboxymethyl ethyl ester group and one free carboxylic acid group. The presence of the remaining carboxylic acid group allows for the formation of salts, with the hydrochloride salt being a common commercially available form.[4][5]
IUPAC Name: 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid[4]
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Figure 1: Chemical Structure of EDTA-Triethyl Ester.
Physicochemical Data
The following table summarizes the key physicochemical properties of EDTA-triethyl ester. It is important to note that many commercially available forms are the hydrochloride salt, which can influence properties such as solubility.
| Property | Value | Source |
| CAS Number | 90359-20-9 (hydrochloride) | [4][5] |
| Molecular Formula | C₁₆H₂₈N₂O₈ | [4] |
| Molecular Weight | 376.4 g/mol (free base) | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | More soluble in organic solvents than EDTA. Solubility in aqueous solutions is pH-dependent. | [6] |
| Stability | The ester groups are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. | [7][8] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and purity assessment of EDTA-triethyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet), as well as signals for the methylene protons of the ethylenediamine backbone and the carboxymethyl groups.[9][10] The integration of these signals can confirm the degree of esterification.
-
Infrared (IR) Spectroscopy: The IR spectrum of EDTA-triethyl ester will exhibit characteristic absorption bands for the ester carbonyl (C=O) groups, typically in the range of 1735-1750 cm⁻¹.[11] The presence of a broader absorption band for the carboxylic acid O-H group would also be expected.
Synthesis and Purification
The synthesis of EDTA-triethyl ester is typically achieved through the esterification of EDTA. While various methods for the synthesis of EDTA itself are well-established, the direct esterification to the triethyl ester requires specific conditions to control the degree of esterification and minimize side reactions.[12]
General Synthesis Pathway
A common approach involves the reaction of EDTA with ethanol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The reaction temperature and time are critical parameters to control the extent of esterification and prevent degradation of the EDTA backbone.[12]
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Figure 2: General Workflow for the Synthesis of EDTA-Triethyl Ester.
Experimental Protocol: A Conceptual Outline
The following is a conceptual step-by-step methodology for the synthesis of EDTA-triethyl ester, based on established principles of esterification. Researchers should consult specific literature for detailed and optimized protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend EDTA in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Quenching and Neutralization: After cooling, the reaction mixture is carefully quenched by pouring it into ice-water. The excess acid is then neutralized with a base, such as sodium bicarbonate, until the pH is neutral.
-
Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Excess Ethanol: Using a large excess of ethanol serves both as the solvent and a reactant, driving the equilibrium of the esterification reaction towards the product side (Le Chatelier's principle).
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol.
-
Aqueous Work-up: This step is crucial to remove the acid catalyst, unreacted EDTA, and any water-soluble byproducts.
-
Purification: Chromatographic or recrystallization techniques are necessary to separate the desired triethyl ester from any unreacted starting material, as well as di-, and tetra-esterified byproducts.
Chelation Properties and Mechanism of Action
The primary function of EDTA-triethyl ester, like its parent compound, is to act as a chelating agent. However, the presence of the ethyl ester groups introduces important modifications to its chelating behavior.
Impact of Esterification on Chelation
The esterification of three of the four carboxyl groups reduces the number of available coordination sites for metal binding from six (in the fully deprotonated EDTA) to potentially three or four (two nitrogen atoms and the remaining carboxylate group, with possible weaker interactions from the ester carbonyl oxygens). This generally leads to a lower stability constant for the resulting metal complexes compared to those formed with EDTA.[13]
However, the increased lipophilicity allows the molecule to transport chelated metal ions into non-aqueous environments or across biological membranes, a feat that is challenging for the highly charged EDTA-metal complexes.
pH-Dependent Chelation
The chelating ability of EDTA-triethyl ester is highly dependent on the pH of the medium. The single remaining carboxylic acid group needs to be deprotonated (carboxylate form) to effectively participate in metal chelation. Therefore, the chelation efficiency will be significantly higher in neutral to slightly alkaline conditions compared to acidic environments.
Applications in Drug Development and Research
The unique properties of EDTA-triethyl ester make it a valuable tool in various areas of scientific research, particularly in the pharmaceutical and biomedical fields.
Lipophilic Metal Sequestration
In drug formulations containing active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed degradation and are formulated in non-aqueous or lipid-based systems, EDTA-triethyl ester can act as a lipophilic metal scavenger. Its ability to dissolve in organic media allows for the sequestration of trace metal ions that could otherwise compromise the stability and shelf-life of the drug product.
Drug Delivery Systems
The ability of EDTA-triethyl ester to cross cell membranes makes it a potential candidate for targeted drug delivery applications. By chelating a therapeutic metal ion or a radioactive metal isotope for diagnostic purposes, the lipophilic nature of the ester could facilitate its transport into cells. This is particularly relevant for the development of novel radiopharmaceuticals and metallodrugs. For instance, EDTA and its derivatives have been explored for labeling with radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging.[14][15] The lipophilic character of the triethyl ester could modify the biodistribution of such radiotracers.
Precursor for Functionalized Chelators
The free carboxylic acid group on EDTA-triethyl ester provides a convenient handle for further chemical modification. It can be coupled to other molecules, such as peptides, antibodies, or fluorescent probes, to create bifunctional chelators. These conjugates can be used to target specific tissues or cells, delivering a chelated metal ion for imaging or therapeutic purposes.
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Figure 3: Logical Relationship of EDTA-Triethyl Ester Properties and Applications.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of EDTA-triethyl ester in various matrices.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of EDTA and its derivatives. Due to the lack of a strong chromophore in the EDTA-triethyl ester molecule, UV detection can be challenging. However, derivatization to introduce a chromophore or the use of more universal detectors like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed.[16][17] HPLC-MS offers the advantage of direct detection without the need for derivatization.[16]
-
Gas Chromatography (GC): GC analysis of EDTA esters is feasible due to their increased volatility compared to the parent acid. This method often involves derivatization to further enhance volatility and thermal stability, and is typically coupled with mass spectrometry (GC-MS) for sensitive and specific detection.[18]
Protocol: Conceptual HPLC-MS Method
-
Sample Preparation: Dissolve the sample containing EDTA-triethyl ester in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation: Inject the sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ of EDTA-triethyl ester.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of EDTA-triethyl ester in the sample.
Self-Validating System: The use of mass spectrometry provides a high degree of specificity. The detection of the correct molecular ion and potentially specific fragment ions (in MS/MS mode) serves as a self-validating system, confirming the identity of the analyte and minimizing the risk of interference from other components in the sample matrix.
Conclusion and Future Perspectives
EDTA-triethyl ester represents a valuable modification of a classic chelating agent, offering enhanced lipophilicity that expands its utility into new scientific domains. For researchers and drug development professionals, its ability to interact with metal ions in non-aqueous environments and potentially traverse biological membranes presents exciting opportunities. Future research may focus on the synthesis of asymmetrically substituted EDTA esters to fine-tune their properties, the development of novel drug delivery systems based on these lipophilic chelators, and their application in the design of advanced diagnostic and therapeutic agents. A thorough understanding of its synthesis, properties, and analytical methodologies, as outlined in this guide, is the foundation for harnessing the full potential of this versatile molecule.
References
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Motekaitis, R. J., Hayes, D., Martell, A. E., & Frenier, W. W. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Canadian Journal of Chemistry, 57(9), 1018-1024. [Link]
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Yefimov, S. (2020). HPLC/MS analysis of ethylenediaminetetraacetic acid. Journal of Pharmaceutical and Pharmacological Research, 4(2), 055-061. [Link]
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ResearchGate. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). Stability constants K of various metal complexes with edta 4À and corre. Retrieved from [Link]
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Yefimov, S. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior derivatization. Semantic Scholar. [Link]
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ResearchGate. (2025). Esterification of ethylenediaminetetraacetic acid. Retrieved from [Link]
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Belal, F., & Al-Badr, A. A. (2002). Analytical Profile of Edetic Acid (EDTA). ResearchGate. [Link]
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Chapman, O. L., & King, R. W. (1964). The infrared spectra of ethylenediaminetetra-acetic acid and its di- and tetra-sodium salts. Journal of the Chemical Society (Resumed), 2425-2428. [Link]
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University of Alberta. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules, 20(7), 12913-12943. [Link]
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Lemer Pax. (n.d.). The Lifecycle of Radiopharmaceuticals: From Research to Clinical Use. Retrieved from [Link]
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